N-[3-(4-Morpholinyl)phenyl]acetamide
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Overview
Description
N-[3-(4-Morpholinyl)phenyl]acetamide is an organic compound with the molecular formula C12H16N2O2 It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Morpholinyl)phenyl]acetamide typically involves the reaction of 4-morpholineaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-Morpholineaniline and acetic anhydride.
Reaction Conditions: The reaction is conducted in a solvent such as dichloromethane or ethanol, at a temperature range of 0-25°C.
Procedure: 4-Morpholineaniline is dissolved in the solvent, and acetic anhydride is added dropwise with constant stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with a suitable solvent, and recrystallized to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as chromatography to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Morpholinyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[3-(4-Morpholinyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-Morpholinyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar morpholine structure.
Acetanilide: A simple acetamide derivative with analgesic properties.
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-naphthyloxy)acetamide: A compound with similar structural features
Uniqueness
N-[3-(4-Morpholinyl)phenyl]acetamide is unique due to its specific combination of a morpholine ring and an acetamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
41605-91-8 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)13-11-3-2-4-12(9-11)14-5-7-16-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15) |
InChI Key |
IVFDLNKMNQMNEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
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